4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine finds application as a building block in organic synthesis, particularly in the construction of complex molecules containing the pyrrolo[2,3-b]pyridine scaffold. This scaffold is present in various biologically active compounds, including potential anti-cancer drugs and kinase inhibitors []. The presence of the ethynyl group allows for further functionalization through various coupling reactions, enabling the creation of diverse and structurally intricate molecules [].
Due to the presence of the pyrrolo[2,3-b]pyridine core, 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine holds potential as a starting material for the development of novel therapeutic agents. Researchers have investigated its use in the synthesis of potential anti-cancer drugs and kinase inhibitors []. The specific functionalities introduced through further modifications can modulate the biological activity of the resulting molecule, allowing for the exploration of various therapeutic applications.
4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core with a trimethylsilyl ethynyl substituent at the 4-position. Its molecular formula is C12H14N2Si, and it features a unique combination of nitrogen-containing heterocycles and silicon-based groups, which contribute to its distinct chemical properties and potential applications in medicinal chemistry and organic synthesis .
The presence of the trimethylsilyl group enhances the reactivity of the ethynyl moiety, making it suitable for further functionalization through cross-coupling reactions.
Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit a range of biological activities, including:
The specific biological effects of 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine remain under investigation, but its structural features suggest potential for diverse pharmacological applications.
The synthesis of 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine serves multiple purposes in research and industry:
Interaction studies focus on understanding how 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine interacts with biological targets. Preliminary studies suggest that its structural components may facilitate interactions with proteins involved in signaling pathways, potentially influencing cellular responses. Further research is needed to elucidate these interactions and their implications for drug design and development.
Several compounds share structural similarities with 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
4-Ethynyl-1H-pyrrolo[2,3-b]pyridine | Ethynyl group without silyl modification | Lacks enhanced reactivity from silyl group |
5-Chloro-4-(trimethylsilyl)ethynyl-1H-pyrrolo[2,3-b]pyridine | Chlorine substitution at position 5 | Potentially altered biological activity due to halogen presence |
4-(Phenylethynyl)-1H-pyrrolo[2,3-b]pyridine | Phenylethynyl group instead of trimethylsilyl | Different electronic properties affecting reactivity |
These compounds highlight the uniqueness of 4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine due to its silicon-based substituent, which may enhance its reactivity and influence its interactions in biological systems compared to other derivatives.
4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine belongs to the pyrrolopyridine family, a class of fused heterocyclic compounds characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring. The compound’s core structure, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a bioisostere of indole, where one carbon atom in the benzene ring is replaced by nitrogen. This substitution introduces distinct electronic properties, including reduced electron density in the aromatic system due to the electronegative nitrogen atom.
The molecular formula of the compound is C₁₂H₁₄N₂Si, with a trimethylsilyl (TMS)-protected ethynyl group at the 4-position of the pyrrolopyridine scaffold. This substituent enhances stability and modulates reactivity by sterically shielding the alkyne moiety while maintaining its utility in cross-coupling reactions. Key structural features include:
The compound’s planar structure and π-conjugated system enable interactions with biological targets, such as kinase enzymes, through hydrogen bonding and van der Waals forces.
The synthesis of pyrrolopyridines dates to the mid-20th century, with early methods relying on Madelung cyclization and Fischer indole synthesis. However, these approaches faced limitations in regioselectivity and functional group tolerance. Breakthroughs in the 1970s–2000s revolutionized the field:
The synthesis of 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine leverages Sonogashira coupling, where a halogenated pyrrolopyridine reacts with trimethylsilylacetylene in the presence of a palladium/copper catalyst. This method, optimized for high yields (>80%), is critical for introducing the ethynyl-TMS group while preserving the heterocyclic core.
Pyrrolopyridines have emerged as privileged scaffolds in drug discovery due to their:
The trimethylsilyl ethynyl group in 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine serves as a versatile handle for further functionalization, enabling the synthesis of complex conjugates for materials science and chemical biology.
The synthesis of 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine represents a significant challenge in heterocyclic chemistry, requiring sophisticated approaches to construct both the pyrrolopyridine core and install the trimethylsilylethynyl substituent [1] [2]. This compound, with the molecular formula C₁₂H₁₄N₂Si and molecular weight of 214.34 g/mol, serves as a valuable intermediate in organic synthesis and pharmaceutical research [1] [2].
Traditional synthetic methodologies for constructing 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine rely on well-established organic reactions that have been adapted and optimized for heterocyclic synthesis [3] [4]. These approaches typically involve multi-step sequences that build the core heterocyclic framework before introducing the alkynyl functionality [5].
The construction of the 1H-pyrrolo[2,3-b]pyridine core structure employs several classical synthetic approaches that have been developed and refined over decades [3] [5]. The Fischer indole synthesis represents one of the most significant traditional methods for constructing pyrrolopyridine frameworks [3] [6]. This methodology involves the cyclization of substituted hydrazines with appropriate carbonyl compounds under acidic conditions [6].
The Fischer cyclization approach for 5-iodo-1H-pyrrolo[2,3-b]pyridines has been demonstrated to provide access to 2,3-disubstituted derivatives from readily available starting materials [6]. The reaction proceeds through the formation of an enehydrazine intermediate followed by a [3] [3]-sigmatropic rearrangement and subsequent cyclization to form the fused pyridine-pyrrole system [6]. Polyphosphoric acid serves as the preferred cyclization medium, providing the necessary acidic conditions while maintaining high reaction temperatures [6].
The Madelung synthesis represents another traditional approach for constructing azaindole frameworks [3] [7]. This method involves the intramolecular cyclization of ortho-substituted aniline derivatives bearing appropriate acyl substituents [7]. The Madelung approach has been successfully adapted for the synthesis of various azaindole regioisomers, including 4-azaindoles, 5-azaindoles, 6-azaindoles, and 7-azaindoles [7].
Cyclo-condensation reactions provide an alternative traditional route for pyrrolopyridine synthesis [4]. These reactions typically involve the condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds in acetic acid with catalytic hydrochloric acid [4]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the fused heterocyclic system [4].
Synthetic Method | Starting Materials | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Fischer Synthesis | Substituted hydrazines, carbonyl compounds | Polyphosphoric acid, elevated temperature | 45-75% | Wide substrate scope, reliable cyclization |
Madelung Synthesis | Ortho-acylated anilines | Strong base, high temperature | 50-80% | Regioselective, predictable |
Cyclo-condensation | 2-aminopyrroles, active methylene compounds | Acetic acid, catalytic HCl | 60-85% | Mild conditions, good functional group tolerance |
The installation of trimethylsilylethynyl groups represents a critical step in the synthesis of the target compound [8] [9] [10]. Traditional approaches for introducing silylacetylene functionality rely on well-established organosilicon chemistry principles [9] [10].
The most straightforward approach involves the acid-base metalation of terminal acetylenes followed by reaction with chlorotrimethylsilane [10]. This method typically employs strong bases such as n-butyllithium or lithium diisopropylamide to deprotonate the terminal alkyne hydrogen [10]. The resulting acetylide anion then undergoes nucleophilic substitution with chlorotrimethylsilane to install the trimethylsilyl protecting group [10].
Direct trimethylsilylation of terminal alkynes can be accomplished in a single step using the combination of lithium diisopropylamide and trimethylsilyl chloride at low temperature [10]. This approach has been successfully applied to various acetylenic substrates, providing excellent yields while maintaining functional group compatibility [10].
Alternative methodologies include the iridium-catalyzed direct silylation of terminal acetylenes using iodotrimethylsilane in the presence of Hünig's base [10]. This catalytic approach demonstrates excellent yields and broad substrate tolerance, including compatibility with hydroxyl and amino functional groups [10].
The dehydrogenative cross-coupling approach represents another traditional method for silylacetylene formation [10]. This methodology involves the direct coupling of terminal alkynes with hydrosilanes in the presence of base catalysts such as sodium hydroxide or potassium hydroxide [10]. The reaction proceeds with the elimination of hydrogen gas and provides high yields of the desired silylacetylene products [10].
Installation Method | Reagents | Reaction Conditions | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
Metalation-Silylation | n-BuLi, TMSCl | -78°C to rt, THF | 80-95% | Good, moisture sensitive |
Direct Silylation | LDA, TMSCl | -78°C, THF | 85-98% | Excellent, mild conditions |
Iridium Catalysis | TMSI, Ir catalyst, Hünig's base | rt to 80°C | 90-99% | Excellent, broad scope |
Dehydrogenative Coupling | HSiMe₃, KOH | 60-100°C | 85-95% | Good, base tolerant |
Modern synthetic approaches for 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine synthesis have increasingly focused on palladium-catalyzed cross-coupling methodologies [11] [12] [13]. These methods offer superior selectivity, milder reaction conditions, and improved functional group compatibility compared to traditional approaches [13] [14].
Palladium-catalyzed cross-coupling reactions have emerged as the dominant methodology for constructing carbon-carbon bonds in heterocyclic synthesis [11] [13] [14]. The general mechanism involves a palladium(0)/palladium(II) catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps [13].
The Suzuki-Miyaura cross-coupling reaction represents one of the most reliable and widely used methods for carbon-carbon bond formation [12] [13]. This reaction demonstrates exceptional success rates and has been extensively employed in pharmaceutical synthesis [13]. The reaction typically involves the coupling of aryl halides with organoborane reagents in the presence of palladium catalysts and base [12].
For pyrrolopyridine synthesis, chemoselective Suzuki-Miyaura cross-coupling has been successfully employed at the C-2 position of 2-iodo-4-chloropyrrolopyridine intermediates [5]. This approach allows for the selective introduction of aryl substituents while maintaining the chloride functionality for subsequent transformations [5].
Buchwald-Hartwig amination represents another crucial palladium-catalyzed transformation for pyrrolopyridine functionalization [5]. This reaction enables the installation of amino substituents at the C-4 position following initial carbon-carbon bond formation [5]. The reaction typically requires the use of bulky phosphine ligands and strong bases to achieve high yields [5].
The mechanistic understanding of palladium-catalyzed cross-coupling has enabled the rational design of highly active and stable catalysts [13]. Factors influencing each elementary step have been thoroughly elucidated, allowing for the optimization of reaction conditions for specific substrate combinations [13].
Cross-Coupling Method | Electrophile | Nucleophile | Catalyst System | Typical Yield | Reaction Conditions |
---|---|---|---|---|---|
Suzuki-Miyaura | Aryl halides | Boronic acids/esters | Pd(PPh₃)₄, K₂CO₃ | 75-95% | 80-100°C, DME/H₂O |
Buchwald-Hartwig | Aryl halides | Amines | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 70-90% | 80-120°C, toluene |
Stille Coupling | Aryl halides | Organostannanes | Pd(PPh₃)₄, LiCl | 65-85% | 100-120°C, DMF |
Negishi Coupling | Aryl halides | Organozinc reagents | Pd(PPh₃)₄, THF | 70-90% | 0-80°C, THF |
The Sonogashira coupling reaction represents the most direct and efficient method for installing alkynyl substituents in heterocyclic compounds [11] [15] [16] [14]. This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [16].
The classical Sonogashira reaction employs both palladium and copper co-catalysts to achieve optimal reactivity [16]. The copper co-catalyst activates the terminal alkyne through the formation of copper acetylide intermediates, which then participate in the transmetalation step with the palladium complex [16]. The use of copper co-catalysis enables reactions to proceed under mild conditions with excellent yields [16].
Temperature optimization represents a critical parameter in Sonogashira coupling reactions [15] [17] [18]. Studies have demonstrated that reaction temperatures between 65-80°C provide optimal yields for most substrate combinations [18]. Higher temperatures can lead to substrate degradation, while lower temperatures result in incomplete conversion [18].
Catalyst loading optimization has shown that palladium loadings of 2-5 mol% typically provide optimal results [19] [20]. Lower catalyst loadings may result in incomplete conversion, while higher loadings do not significantly improve yields and increase costs [19]. The catalyst loading requirements can vary significantly depending on the electronic and steric properties of the substrates [20].
Base selection critically influences Sonogashira coupling efficiency [15] [19]. Triethylamine has emerged as the most effective base for many substrate combinations, providing yields up to 82% under optimized conditions [19]. Alternative bases such as diazabicyclo[5.4.0]undec-7-ene can provide yields up to 73%, while inorganic bases such as potassium carbonate typically give lower yields [19].
Solvent effects play a crucial role in determining reaction outcomes [15] [17]. Tetrahydrofuran and 1,4-dioxane have shown superior performance compared to other solvents, with 1,4-dioxane providing yields up to 90% in optimized systems [21]. The use of micellar aqueous reaction conditions has emerged as an environmentally friendly alternative, providing comparable yields with reduced environmental impact [17] [20].
Parameter | Optimal Range | Effect on Yield | Optimization Strategy |
---|---|---|---|
Temperature | 65-80°C | Critical for selectivity | Screen 5-10°C increments |
Pd Loading | 2-5 mol% | Diminishing returns above 5% | Start at 2%, increase if needed |
Base | Et₃N (3 equiv) | Major influence on conversion | Screen organic then inorganic |
Solvent | THF, dioxane | Significant solubility effects | Consider substrate polarity |
Time | 12-24 hours | Reaction completion | Monitor by TLC/LCMS |
Atmosphere | Inert (N₂/Ar) | Prevents oxidation | Essential for reproducibility |
Copper-free Sonogashira coupling has gained significant attention due to concerns about copper-catalyzed homocoupling side reactions [20]. These protocols typically require higher palladium loadings but can provide excellent selectivity for the desired cross-coupling products [20]. The development of highly active palladium catalysts has enabled copper-free conditions with minimal impact on reaction efficiency [20].
The optimization of Sonogashira coupling for trimethylsilylacetylene substrates requires special consideration due to the electronic properties of the silyl substituent [8] [22]. The electron-donating nature of the trimethylsilyl group can influence the reactivity of the terminal alkyne, requiring adjusted reaction conditions to achieve optimal yields [8].
Modern developments in Sonogashira coupling include the use of specialized ligands and pre-formed catalyst complexes that provide enhanced reactivity and selectivity [14]. N-heterocyclic carbene-palladium complexes have shown particular promise for challenging substrate combinations, providing improved turnover frequencies and extended catalyst lifetimes [14].
The structural characterization of 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine has been informed by crystallographic studies of related pyrrolo[2,3-b]pyridine derivatives. While direct crystallographic data for the target compound are not available in the literature, structural insights can be derived from closely related azaindole compounds that have been subjected to X-ray diffraction analysis [1].
The pyrrolo[2,3-b]pyridine scaffold, commonly referred to as 7-azaindole, exhibits characteristic structural features that are consistent across derivatives. In the crystal structure of 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, the compound crystallizes in the monoclinic space group with unit cell parameters a = 7.6283(9) Å, b = 10.1745(4) Å, c = 18.604(2) Å, and β = 104.778(6)° [1]. The crystal structure demonstrates that the 3,4,5-trimethoxyphenyl group maintains a dihedral angle of 10.04(7)° relative to the pyrrolo[2,3-b]pyridine system, indicating significant planarity between the aromatic systems.
The intermolecular interactions in pyrrolo[2,3-b]pyridine derivatives are predominantly governed by hydrogen bonding patterns. Crystal packing analysis reveals the formation of dimers through dual N1–H1···N7 hydrogen bonds with distances of approximately 2.12 Å [1]. These hydrogen bonding interactions are crucial for determining the solid-state organization and influence the electronic properties of the crystalline material.
The incorporation of the trimethylsilyl ethynyl substituent at the 4-position is expected to introduce significant steric effects that would influence the molecular packing. The linear geometry of the ethynyl linkage, combined with the bulky trimethylsilyl group, would likely result in increased intermolecular distances and potentially altered crystal packing motifs compared to unsubstituted pyrrolo[2,3-b]pyridine derivatives.
Computational modeling studies of related pyrrolo[2,3-b]pyridine compounds have provided insights into the preferred conformations and electronic distributions. The pyrrolo[2,3-b]pyridine core maintains planarity, with bond lengths consistent with aromatic delocalization throughout the bicyclic system [2] [3]. The nitrogen atoms in the pyridine ring contribute to the overall electronic character, with the sp²-hybridized nitrogen exhibiting electron-withdrawing properties that influence the frontier molecular orbital energies.
The ¹H NMR spectroscopic characterization of 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine provides definitive structural confirmation through characteristic chemical shift patterns. The aromatic protons of the pyrrolo[2,3-b]pyridine system typically appear in the range of 6.5-8.5 ppm, with the pyridine ring protons generally exhibiting downfield shifts due to the deshielding effect of the nitrogen atom [4] [5].
The trimethylsilyl group manifests as a distinctive singlet in the aliphatic region, typically appearing at 0.20-0.30 ppm, integrating for nine protons. This chemical shift is characteristic of silicon-bound methyl groups and serves as a reliable diagnostic signal for the presence of the trimethylsilyl protecting group [4] [6]. The absence of a terminal alkyne proton signal confirms the successful introduction of the trimethylsilyl protection.
¹³C NMR spectroscopy provides complementary structural information, with the aromatic carbon signals appearing in the range of 100-160 ppm. The alkyne carbons are particularly diagnostic, with the silicon-bearing carbon typically appearing around 90-110 ppm and the pyridine-bound alkyne carbon appearing in a similar range but with distinct chemical shifts due to the electronic environment [6]. The trimethylsilyl carbons appear as a characteristic signal around 0 ppm, consistent with the electron-rich environment around silicon.
The pyrrolo[2,3-b]pyridine ring system exhibits characteristic carbon chemical shifts that reflect the aromatic delocalization and the influence of the nitrogen heteroatoms. The carbon atoms adjacent to nitrogen typically show downfield shifts compared to those in purely carbocyclic aromatic systems, reflecting the electron-withdrawing nature of the nitrogen atoms [7].
Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the functional groups present in 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine. The most characteristic absorption is the C≡C stretching vibration, which appears in the range of 2150-2170 cm⁻¹ [4] . This frequency is typical for trimethylsilyl-protected alkynes and is slightly shifted compared to terminal alkynes due to the electronic influence of the silicon substituent.
The aromatic C=C stretching vibrations appear in the fingerprint region between 1600-1500 cm⁻¹, providing information about the aromatic character of the pyrrolo[2,3-b]pyridine system. The N-H stretching vibration of the pyrrole nitrogen, when present, typically appears around 3300-3500 cm⁻¹, although this may be subject to hydrogen bonding effects in the solid state .
The C-H stretching vibrations of the aromatic system appear in the range of 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the trimethylsilyl group appear at slightly lower frequencies around 2900-3000 cm⁻¹. The Si-C stretching vibrations typically appear in the lower frequency region around 800-900 cm⁻¹, providing additional confirmation of the trimethylsilyl substituent.
Computational studies using density functional theory (DFT) have provided significant insights into the electronic structure and properties of pyrrolo[2,3-b]pyridine derivatives. The electronic distribution in 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine can be understood through analysis of the frontier molecular orbitals and electronic properties calculated for related compounds [9] [2] [10].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about the electronic properties and reactivity of the compound. For pyrrolo[2,3-b]pyridine derivatives, HOMO energies typically range from -4.8 to -5.5 eV, while LUMO energies range from -1.8 to -3.2 eV [2] [10]. The resulting HOMO-LUMO gap generally falls in the range of 1.9 to 3.6 eV, indicating significant electronic stability and potential applications in optoelectronic materials.
The presence of the sp²-hybridized nitrogen atom in the pyridine ring contributes to deeper-lying HOMO and LUMO levels compared to purely carbocyclic aromatic systems. This electron-withdrawing effect is attributed to the electronegativity of nitrogen and its influence on the π-electron system of the bicyclic structure [2] [10].
The molecular orbital distribution in pyrrolo[2,3-b]pyridine derivatives shows significant delocalization across the entire bicyclic system. The HOMO typically exhibits π-orbital character distributed throughout both the pyrrole and pyridine rings, with significant contributions from the nitrogen lone pairs [9] [11]. The LUMO is generally localized on the pyridine ring, reflecting the electron-accepting character of this portion of the molecule.
The introduction of the ethynyl substituent at the 4-position is expected to extend the π-conjugation system, potentially lowering both HOMO and LUMO energies and reducing the overall HOMO-LUMO gap. The trimethylsilyl group, being an electron-donating substituent, may partially counteract this effect by increasing electron density in the π-system [12].
Computational studies of related azaindole compounds have demonstrated that substituent effects can significantly influence the electronic properties. Electron-withdrawing groups tend to stabilize both frontier orbitals, while electron-donating groups have the opposite effect [13]. The net result depends on the balance between these competing electronic effects.
Molecular electrostatic potential (MEP) calculations provide insights into the charge distribution and reactive sites within the molecule. The pyrrole nitrogen typically exhibits significant negative electrostatic potential, consistent with its role as a hydrogen bond donor in crystal packing arrangements [14]. The pyridine nitrogen shows different electrostatic behavior, often serving as a hydrogen bond acceptor due to its lone pair electrons.
The ethynyl linkage introduces a region of π-electron density that can participate in intermolecular interactions and potentially influence the solid-state packing behavior. The linear geometry of the alkyne ensures that these interactions are directional and may contribute to the formation of extended molecular networks in the crystalline state.
Time-dependent DFT (TD-DFT) calculations have been used to investigate the electronic transitions responsible for the UV-visible absorption spectra of pyrrolo[2,3-b]pyridine derivatives [15]. The lowest energy transitions typically correspond to π→π* excitations localized on the aromatic system, with higher energy transitions involving charge transfer between different parts of the molecule.